molecular formula C8H10N4OS B13100172 5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-20-3

5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B13100172
CAS No.: 61457-20-3
M. Wt: 210.26 g/mol
InChI Key: UVNJCMONJJJSCA-UHFFFAOYSA-N
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Description

5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-20-3) is a bicyclic heterocyclic compound with the molecular formula C8H10N4OS and a molecular weight of 210.26 g/mol . This structure belongs to a class of nitrogen-bridged bicyclic heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for biologically active molecules . Compounds featuring a fused thiadiazole and pyrimidine ring system, similar to this one, are frequently explored for their potential to interact with various biological targets. Specifically, research on closely related thiazolo[5,4-d]pyrimidine analogs has demonstrated their high potency and affinity as antagonists for adenosine receptors (ARs), including the human A1 and A2A subtypes, which are important targets for neurological disorders such as depression and Parkinson's disease . The presence of the tert-butyl group at the 5-position may influence the compound's lipophilicity and steric profile, which can be critical for optimizing binding affinity and pharmacokinetic properties. This product is intended for use as a building block in chemical synthesis and for the exploration of new pharmacological tools in a laboratory setting. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61457-20-3

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

5-tert-butyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C8H10N4OS/c1-8(2,3)7-9-5(13)4-6(10-7)14-12-11-4/h1-3H3,(H,9,10,13)

InChI Key

UVNJCMONJJJSCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

Preparation Methods

Cyclization via Amino-Thiadiazole and Cyanoacetic Acid Esters

A prominent method involves the reaction of a 6,7-diamino-2-(4-tert-butylphenyl)-5H-thiadiazolo[3,2-a]pyrimidin-5-one intermediate with cyanoacetic acid esters (e.g., methyl or ethyl cyanoacetate) in alcoholic solvents such as methanol or ethanol. This reaction proceeds in the presence of alkali catalysts like sodium methoxide or sodium ethoxide.

  • Reaction conditions: Temperature range from room temperature to reflux (boiling point of solvent), reaction time from 30 minutes up to 10 hours.
  • Outcome: Formation of the fused thiadiazolo-pyrimidinone ring system with high regioselectivity.

Subsequent steps may include treatment with malonic acid esters (preferably 2,4,6-trichlorophenyl malonate) at elevated temperatures (100–250 °C) to promote further ring closure or functionalization.

Nitration and Chlorination Steps

  • Nitration of intermediate compounds using fuming nitric acid in solvents like acetic acid or diethyl ether is carried out under cooling (ice bath) or mild heating (up to 80 °C) for 30 minutes to 15 hours.
  • Chlorination with phosphorus oxychloride in the presence of acid acceptors follows, facilitating the formation of chloro-substituted intermediates that can be further transformed.

These steps are critical for introducing reactive sites for subsequent substitutions or ring closures.

Use of Thiosemicarbazides and Carboxylic Acids

Alternative synthetic routes involve multi-step reactions starting from thiosemicarbazides and carboxylic acids in the presence of polyphosphate esters, typically under reflux in ethanol or similar solvents. This approach is useful to build the thiadiazole ring fused with pyrimidine under mild conditions.

Microwave-Assisted One-Pot Synthesis

Recent advances have demonstrated microwave irradiation as an efficient tool for synthesizing dihydropyrimidinone derivatives related to the target compound. For example, benzyl halides can be oxidized in situ to benzaldehydes via Kornblum oxidation under microwave conditions (80 °C, DMSO solvent), followed by condensation with urea and β-ketoesters to form the pyrimidinone scaffold in a one-pot manner.

This method offers:

  • Catalyst-free oxidation.
  • Short reaction times.
  • Enhanced yields and purity.

Summary of Key Reaction Parameters and Conditions

Step Reagents/Precursors Solvent(s) Temperature Range Time Range Notes
Amino-thiadiazole + cyanoacetate ester 6,7-diamino-2-(4-tert-butylphenyl)-thiadiazolopyrimidinone + methyl/ethyl cyanoacetate Methanol, Ethanol RT to reflux (~65-78 °C) 0.5 - 10 hours Alkali catalyst (NaOMe, NaOEt) required
Malonic acid ester reaction Intermediate + 2,4,6-trichlorophenyl malonate Dowtherm A or inert solvent 100 - 250 °C 0.5 - 10 hours Promotes ring closure
Nitration Intermediate + fuming nitric acid Acetic acid, Diethyl ether 0 - 80 °C 0.5 - 15 hours Cooling or mild heating
Chlorination Nitrated intermediate + phosphorus oxychloride With acid acceptor Ambient to reflux Variable Formation of chloro derivatives
Thiosemicarbazide route Thiosemicarbazide + carboxylic acid + polyphosphate ester Ethanol Reflux (~78 °C) Several hours Multi-step, mild conditions
Microwave-assisted synthesis Benzyl halide + urea + ethyl acetoacetate DMSO 80 °C Minutes to hours Catalyst-free, one-pot synthesis

Research Findings and Analytical Data

  • The melting points of intermediates and final products typically range from 180 °C to above 300 °C, indicating high purity and crystalline nature.
  • Spectral data (IR, NMR, MS) confirm the structural integrity:
    • IR bands characteristic of C=O (~1660 cm⁻¹), C=S (~1280 cm⁻¹), and NH stretching (~3100 cm⁻¹).
    • NMR signals consistent with tert-butyl groups (singlet near δ 1.2-1.4 ppm) and aromatic protons.
    • Mass spectrometry shows molecular ion peaks matching calculated molecular weights.
  • Recrystallization from solvents such as dimethylformamide or ethanol/dimethylformamide mixtures is commonly used for purification.

Chemical Reactions Analysis

5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. Specifically, studies have shown that derivatives of 5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a case study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cellular proliferation and survival pathways .

Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. The compound has shown efficacy against several bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies reported a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development .

Materials Science

Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that the compound can improve the tensile strength and elongation at break of polymer matrices when used as a modifier .

Photoluminescent Materials
The compound has also been investigated for use in photoluminescent materials. Its unique electronic properties allow it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that films made from this compound exhibit favorable luminescent properties under UV light exposure .

Agricultural Chemistry

Herbicide Development
In agricultural chemistry, derivatives of this compound have been synthesized and tested as potential herbicides. Field trials demonstrated effective weed control with minimal phytotoxicity to crops. This selectivity makes it a promising candidate for developing environmentally friendly herbicides .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells; effective against breast and lung cancers .
Antimicrobial PropertiesEffective against MRSA; low MIC values indicate potential for antibiotic development .
Materials SciencePolymer AdditivesEnhances thermal stability and mechanical properties of polymers .
Photoluminescent MaterialsExhibits favorable luminescent properties for OLED applications .
Agricultural ChemistryHerbicide DevelopmentEffective weed control with low phytotoxicity .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of fused heterocycles, including thiazolo[4,5-d]pyrimidines and oxazolopyrimidines , which differ in heteroatom composition (sulfur vs. oxygen) and substitution patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Core Structure Substituents Biological Activity Synthesis Method
5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one Thiadiazolo[5,4-d]pyrimidine 5-tert-butyl Not yet fully characterized Likely microwave-assisted
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (Compound 19, [1]) Thiazolo[4,5-d]pyrimidine 7-phenyl, 5-thioxo Unspecified (synthetic focus) Microwave/conventional
2,5-Diphenyloxazolo[5,4-d]pyrimidin-7(6H)-one (Compound 2, [2]) Oxazolo[5,4-d]pyrimidine 2,5-diphenyl High cytokinin-like activity Not disclosed
7-Amino-5-(4-ethylphenyl)-2-phenyloxazolo[5,4-d]pyrimidine (Compound 4, [2]) Oxazolo[5,4-d]pyrimidine 5-(4-ethylphenyl), 7-amino High cytokinin-like activity Not disclosed
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (Compound 6, [2]) Oxazole Piperidin-1-ylsulfonyl, 2-tolyl Moderate cytokinin-like activity Not disclosed

Key Insights from Comparative Analysis

Heteroatom Influence: Thiadiazolo vs. Biological Activity: Oxazolopyrimidines (e.g., Compounds 2 and 4) exhibit pronounced cytokinin-like activity in plant growth assays, attributed to their ability to mimic adenine-based cytokinins . The tert-butyl substituent in the target compound could modulate similar activity, but empirical data are lacking.

Substituent Effects :

  • tert-Butyl Group : This substituent increases steric hindrance and lipophilicity relative to phenyl or ethyl groups in analogues (e.g., Compound 4). This may improve membrane permeability in biological systems or stability under storage conditions.
  • Thioxo vs. Oxo Groups : The 5-thioxo moiety in Compound 19 introduces a sulfur atom at the 5-position, which may alter redox properties compared to the oxo group in oxazolopyrimidines .

Synthetic Accessibility :

  • Microwave-assisted synthesis (used for Compound 19) offers advantages in yield and reaction time compared to conventional methods . The target compound likely employs similar protocols, though optimization may be required due to the tert-butyl group’s bulk.

Research Findings and Implications

  • Gaps in Knowledge: While oxazolopyrimidines and thiazolopyrimidines have documented bioactivity (e.g., cytokinin mimicry), the biological profile of thiadiazolo[5,4-d]pyrimidinones remains underexplored. The tert-butyl group’s impact on solubility, stability, and target engagement warrants systematic study.
  • Potential Applications: Structural parallels to active compounds suggest possible roles in plant growth regulation or kinase inhibition. However, functional validation is essential.

Biological Activity

5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antimicrobial agent, insecticide, and its effects on various biological systems.

Chemical Structure

The compound features a thiadiazole ring fused with a pyrimidine structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazolo-pyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that certain thiadiazolo derivatives can inhibit the growth of various bacterial strains. One study demonstrated that compounds similar to this compound displayed effective activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Insecticidal Properties

The insecticidal activity of thiadiazolo-pyrimidines has been explored extensively. A study highlighted that similar compounds in the series exhibited larvicidal effects against housefly larvae. The mechanism of action appears to involve disruption of the insect's developmental processes . The efficacy of this compound as an insecticide may be attributed to its structural features that enhance toxicity.

Antioxidant Activity

Recent investigations into the antioxidant properties of thiadiazolo derivatives have shown promising results. Compounds derived from this class have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial efficacy of various thiadiazolo-pyrimidine derivatives, including this compound. The results indicated a significant inhibition zone against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the specific derivative tested.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli75
This compoundS. aureus100

Study on Insecticidal Activity

In another study focusing on larvicidal activity against houseflies, it was found that this compound exhibited a significant reduction in larval survival rates at concentrations as low as 10 ppm.

Concentration (ppm)Survival Rate (%)
1020
5010
1000

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve interference with nucleic acid synthesis or protein function due to structural similarities with nucleobases.

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